Methyl 3-chloropropanimidate hydrochloride

Vue d'ensemble

Description

Methyl 3-chloropropanimidate hydrochloride is an organic compound with the molecular formula C4H9Cl2NO and a molecular weight of 158.03 g/mol . It is commonly used as a reagent and intermediate in organic synthesis . This compound is characterized by its ability to participate in various chemical reactions, making it valuable in research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 3-chloropropanimidate hydrochloride can be synthesized through the following steps :

Obtaining 3-chloropropionimide: This is the starting material for the synthesis.

Reaction with Hydrochloric Acid: 3-chloropropionimide is added to a hydrochloric acid carbonate solution.

Addition of Methanol: Methanol is added dropwise at low temperature until the sulfonic acid is completely converted to the methyl ester.

Final Product: The resulting product is this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound involves similar steps but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of automated systems and reactors helps in maintaining consistent reaction conditions and efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 3-chloropropanimidate hydrochloride undergoes various types of chemical reactions, including :

Esterification: It can participate in esterification reactions to form esters.

Reduction: It can be reduced to form different products depending on the reducing agent used.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Esterification: Typically involves the use of alcohols and acid catalysts.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, esterification with methanol would yield methyl esters, while reduction with lithium aluminum hydride would yield the corresponding alcohol.

Applications De Recherche Scientifique

Methyl 3-chloropropanimidate hydrochloride is a compound that has garnered interest in various scientific research applications, particularly in the fields of medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Anticancer Research

One of the prominent applications of this compound is in anticancer drug development. Research has shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including leukemia and solid tumors. For instance, studies indicate that modifications to the chloropropyl group can enhance the compound's efficacy by improving its interaction with target proteins involved in apoptosis pathways.

Case Study: Inhibition of Cancer Cell Growth

A study published in Biomolecules demonstrated that derivatives of this compound were able to reduce cell viability in multiple myeloma cell lines. The compounds were evaluated for their ability to induce apoptosis through the activation of p53 and Bax genes, which are crucial for programmed cell death .

Synthesis of Bioactive Molecules

This compound serves as a versatile intermediate in the synthesis of various bioactive molecules. Its imidate functionality allows for easy transformation into other nitrogen-containing compounds, which are often used in pharmaceuticals.

Table 2: Synthetic Applications

| Reaction Type | Product Example | Reference |

|---|---|---|

| Nucleophilic Substitution | Amides | |

| Coupling Reactions | Peptide Synthesis | |

| Functionalization | Alkaloids |

Applications in Organic Synthesis

In organic synthesis, this compound acts as a reagent for various transformations. Its ability to participate in nucleophilic addition reactions makes it valuable for creating complex organic molecules.

Peptide Synthesis

The compound can be utilized in peptide coupling reactions, where it facilitates the formation of amide bonds between amino acids. This application is particularly significant in the development of peptide-based therapeutics.

Alkaloid Derivatives

This compound is also employed in the synthesis of alkaloids, which are known for their pharmacological properties. The chloropropyl group can be modified to yield various alkaloid structures with enhanced biological activity.

Mécanisme D'action

The mechanism of action of Methyl 3-chloropropanimidate hydrochloride involves its ability to act as a reactive intermediate in chemical reactions . It can form covalent bonds with other molecules, facilitating the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparaison Avec Des Composés Similaires

Methyl 3-chloropropanimidate hydrochloride can be compared with other similar compounds such as :

Methyl 3-chloropropanoate: Similar in structure but lacks the imidate group.

Ethyl 3-chloropropanimidate hydrochloride: Similar but with an ethyl group instead of a methyl group.

Propionamide: Similar in structure but lacks the chlorine atom.

The uniqueness of this compound lies in its specific functional groups, which allow it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis.

Activité Biologique

Methyl 3-chloropropanimidate hydrochloride is a chemical compound recognized for its utility in organic synthesis, particularly in the development of biologically active molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable reagent in both pharmaceutical and industrial applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in research, and comparative analysis with similar compounds.

This compound is synthesized through a series of reactions involving 3-chloropropionimide, hydrochloric acid, and methanol. The synthesis process can be summarized as follows:

- Starting Material : 3-chloropropionimide is reacted with hydrochloric acid.

- Addition of Methanol : Methanol is added dropwise under controlled conditions.

- Final Product : The reaction yields this compound.

This compound is characterized by its ability to undergo various chemical transformations, including esterification, reduction, and nucleophilic substitution reactions.

The biological activity of this compound primarily arises from its role as a reactive intermediate in synthetic pathways. It can form covalent bonds with nucleophiles, facilitating the synthesis of more complex biologically active compounds. The following mechanisms are notable:

- Esterification : The compound can react with alcohols to form esters.

- Reduction : It can be reduced to yield different alcohols or amines depending on the reducing agents used.

- Substitution Reactions : The presence of the chlorine atom allows for nucleophilic substitution, which is crucial in synthesizing various pharmaceuticals.

Biological Activity

Research indicates that this compound has significant biological implications, especially in medicinal chemistry. Its derivatives have been evaluated for anti-cancer properties and other therapeutic effects.

Case Studies

- Anti-Cancer Activity : Compounds derived from this compound have shown cytotoxic effects against various cancer cell lines including myeloma and leukemia. Studies demonstrated that these compounds can enhance the expression of apoptosis-related genes such as p53 and Bax, indicating their potential as anti-cancer agents .

- Pharmaceutical Applications : This compound has been utilized in the synthesis of pharmaceutical intermediates, contributing to the development of drugs targeting multiple diseases. Its versatility allows for modifications that enhance biological activity while minimizing toxicity .

Comparative Analysis

To better understand the significance of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Methyl 3-chloropropanoate | Lacks imidate group | Limited biological activity |

| Ethyl 3-chloropropanimidate | Ethyl group instead of methyl | Similar applications but varied efficacy |

| Propionamide | Lacks chlorine atom | Different mechanism of action |

The unique functional groups present in this compound allow it to engage in a broader range of chemical reactions compared to its analogs, enhancing its utility in organic synthesis and medicinal chemistry .

Propriétés

IUPAC Name |

methyl 3-chloropropanimidate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClNO.ClH/c1-7-4(6)2-3-5;/h6H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPRGIMJXESYZCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

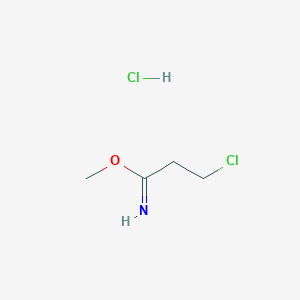

COC(=N)CCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30327479 | |

| Record name | methyl 3-chloropropanimidate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30327479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21367-88-4 | |

| Record name | methyl 3-chloropropanimidate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30327479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.